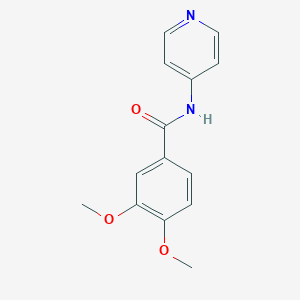

3,4-dimethoxy-N-(pyridin-4-yl)benzamide

Description

3,4-Dimethoxy-N-(pyridin-4-yl)benzamide is an aromatic amide characterized by a benzamide core substituted with two methoxy groups at the 3- and 4-positions of the benzene ring and a pyridin-4-yl group as the amine substituent. This compound has garnered attention in both medicinal chemistry and materials science due to its versatile pharmacological and photophysical properties. Its structure enables diverse non-covalent interactions (e.g., hydrogen bonding, π-π stacking), making it a candidate for kinase inhibition (e.g., FGFR-1) and long-lived phosphorescence applications .

Properties

IUPAC Name |

3,4-dimethoxy-N-pyridin-4-ylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O3/c1-18-12-4-3-10(9-13(12)19-2)14(17)16-11-5-7-15-8-6-11/h3-9H,1-2H3,(H,15,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUIFDCUGXBPAIW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)NC2=CC=NC=C2)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dimethoxy-N-(pyridin-4-yl)benzamide typically involves the reaction of 3,4-dimethoxybenzoic acid with pyridin-4-ylamine. The reaction is carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely follow similar reaction conditions as laboratory-scale synthesis, with optimizations for yield and purity. This may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3,4-dimethoxy-N-(pyridin-4-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).

Substitution: Nucleophiles like thiols or amines in the presence of a base such as sodium hydride (NaH).

Major Products Formed

Oxidation: Formation of quinones.

Reduction: Formation of amines.

Substitution: Formation of substituted benzamides.

Scientific Research Applications

3,4-dimethoxy-N-(pyridin-4-yl)benzamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3,4-dimethoxy-N-(pyridin-4-yl)benzamide depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The methoxy and pyridinyl groups can interact with the active sites of enzymes or receptors, leading to inhibition or activation of biological pathways. Detailed studies on its molecular targets and pathways are necessary to fully understand its mechanism of action .

Comparison with Similar Compounds

Positional Isomerism: 3,4-Dimethoxy vs. 2,4-Dimethoxy Derivatives

The positioning of methoxy groups significantly impacts biological activity and physicochemical properties:

- 3,4-Dimethoxy-N-(pyridin-4-yl)benzamide : Exhibits strong binding to FGFR-1 (binding energy: -8.57 kcal/mol) via hydrogen bonds with residues Glu A:562 and Ala A:564, as well as π-alkyl interactions with Val A:492 and Leu A:630 .

- 2,4-Dimethoxy-N-(pyridin-4-yl)benzamide : A positional isomer with methoxy groups at the 2- and 4-positions. This compound is reported as a Rho kinase inhibitor, highlighting how slight structural changes alter kinase selectivity .

Key Differences :

- The 3,4-substitution pattern enhances FGFR-1 binding affinity compared to analogs with alternative substitution positions.

- The 2,4-isomer’s Rho kinase inhibition suggests that methoxy group positioning modulates kinase target specificity.

Heterocyclic Substituent Variations

The nature of the amine substituent profoundly influences molecular interactions:

- Pyridin-4-yl vs. Pyrazol-3-yl: 3,4-Dimethoxy-N-(5-phenyl-1H-pyrazol-3-yl)benzamide (binding energy: -8.57 kcal/mol) shows stronger FGFR-1 binding than (E)-3-(3-methoxyphenyl)prop-2-enoic acid (-6.09 kcal/mol), emphasizing the pyrazole ring’s role in stabilizing interactions . The pyridin-4-yl group in the target compound facilitates hydrogen bonding with polar residues, while bulkier substituents (e.g., pyrazol-3-yl) may enhance π-alkyl interactions.

- Indole and Benzothiazole Derivatives: 3,4-Dimethoxy-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzamide (MW: 354.41) incorporates an indole moiety, a common pharmacophore in neurology-targeted compounds. This modification increases molecular weight and introduces additional hydrogen-bonding sites compared to the pyridin-4-yl variant .

Photophysical Properties in Aromatic Amides

In materials science, the pyridin-4-yl substituent enables unique photophysical behavior:

- This compound (P2) : Achieves sky-blue phosphorescence (quantum yield: up to 34.7%) due to strong spin-orbit coupling between 1(π,π) and 3(π,π) states. Its methoxy groups and pyridine ring stabilize triplet excited states, outperforming analogs like 4-ethoxy-N-(pyridin-4-yl)benzamide (P1) in brightness and emission duration .

- Comparison with P3 (4-(dimethylamino)-N-(pyridin-4-yl)benzamide): The dimethylamino group in P3 red-shifts emission to sky-blue (CIE: 0.175, 0.232), whereas P2’s methoxy groups favor deep-blue emission (CIE: 0.155, 0.056), demonstrating substituent-dependent color tuning .

Physicochemical and Pharmacokinetic Properties

- The pyridin-4-yl group enhances water solubility relative to purely aromatic substituents (e.g., 4-methoxyphenyl) due to its hydrogen-bonding capability .

Acid Dissociation Constants (pKa) :

- Analogs with electron-withdrawing groups (e.g., 2,4-dimethoxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide, predicted pKa: 7.69) exhibit higher acidity than the target compound, influencing ionization under physiological conditions .

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing 3,4-dimethoxy-N-(pyridin-4-yl)benzamide?

The synthesis typically involves coupling 3,4-dimethoxybenzoic acid with 4-aminopyridine via an amide bond formation. Key steps include:

- Activation of the carboxylic acid : Use carbodiimide reagents (e.g., DCC or EDC) with HOBt to minimize racemization.

- Coupling reaction : Conducted in anhydrous DMF or DCM under inert atmosphere (N₂/Ar) at 0–25°C for 12–24 hours .

- Purification : Column chromatography (silica gel, eluent: EtOAc/hexane) or recrystallization from ethanol/water mixtures.

- Yield optimization : Adjust stoichiometry (1:1.2 molar ratio of acid to amine) and monitor reaction progress via TLC or LC-MS .

Q. Which analytical techniques are most effective for structural characterization of this compound?

- X-ray crystallography : Resolve absolute configuration using SHELX programs for data refinement. Requires high-quality single crystals grown via vapor diffusion (e.g., DMSO/water) .

- NMR spectroscopy : ¹H/¹³C NMR in DMSO-d₆ to confirm methoxy (δ 3.7–3.9 ppm), pyridyl (δ 8.4–8.6 ppm), and amide (δ 10.2 ppm) protons. 2D NMR (COSY, HSQC) elucidates connectivity .

- Mass spectrometry : High-resolution ESI-MS (expected [M+H]⁺: 273.11) validates molecular weight.

Q. How can researchers assess the purity and stability of this compound under storage conditions?

- HPLC : Use a C18 column (ACN/water + 0.1% TFA) to quantify purity (>98%).

- Stability studies : Store at –20°C in amber vials; monitor degradation via accelerated stability testing (40°C/75% RH for 4 weeks) .

Advanced Research Questions

Q. What strategies are recommended for investigating the compound’s biological activity, such as enzyme inhibition?

- Target selection : Prioritize kinases or phosphodiesterases (e.g., PDE4) based on structural analogs .

- In vitro assays :

- Enzyme inhibition : Measure IC₅₀ via fluorescence polarization (PDE4) or ADP-Glo™ kinase assays.

- Cellular activity : Test cytotoxicity (MTT assay) and target engagement (e.g., cAMP levels for PDE4 inhibition) .

- Data validation : Use orthogonal methods (e.g., SPR for binding affinity) and replicate experiments to address variability .

Q. How can computational modeling guide the optimization of this compound derivatives?

- Molecular docking (AutoDock Vina) : Screen against PDE4 (PDB: 1XOM) to predict binding modes. Focus on methoxy-pyridyl interactions with hydrophobic pockets .

- QSAR studies : Corporate substituent effects (e.g., electron-donating groups at 3,4-positions) with bioactivity data to design analogs .

- MD simulations : Analyze stability of ligand-target complexes (GROMACS) over 100 ns trajectories to prioritize derivatives .

Q. How should researchers resolve contradictions in reported biological data (e.g., conflicting IC₅₀ values)?

- Replicate experiments : Ensure consistent assay conditions (pH, temperature, DMSO concentration ≤0.1%).

- Compound integrity : Verify purity (HPLC) and absence of hygroscopic degradation (TGA/DSC).

- Meta-analysis : Compare data across studies (e.g., PubChem BioAssay entries) to identify outliers .

Key Considerations

- Synthetic challenges : Competitive side reactions (e.g., methoxy dealkylation) require strict temperature control .

- Biological relevance : Prioritize assays with physiologically relevant pH (7.4) and ion strength .

- Data reporting : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for reproducibility.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.